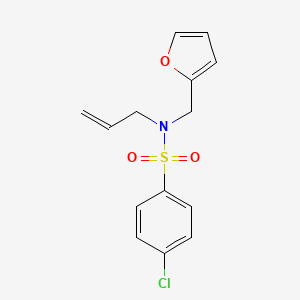![molecular formula C26H29N7O2 B2476203 (4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920374-22-7](/img/structure/B2476203.png)
(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone" is a complex organic molecule Its structure comprises a phenyl ring with a tert-butyl group and a methoxyphenyl group attached to a triazolopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis typically involves the following steps:
Formation of the triazolopyrimidine core: : This is often achieved by cyclization reactions involving appropriate precursors under high temperatures and solvent conditions such as DMF or DMSO.
Attachment of the phenyl and methoxyphenyl groups: : These are introduced through substitution reactions, using appropriate halides and coupling agents like palladium catalysts.
Final modifications: : Introduction of the tert-butyl group can be done via alkylation reactions.
Industrial Production Methods
Scaling up this synthesis for industrial production would require optimization of the reaction conditions to increase yield and purity, potentially involving:
Continuous flow chemistry for the cyclization steps
Large-scale column chromatography or crystallization for purification
Implementation of greener solvents and reagents to enhance sustainability
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
This compound can undergo several types of reactions:
Oxidation: : Transforming the methoxy group into a hydroxyl or carbonyl group under oxidative conditions.
Reduction: : Reducing the triazolopyrimidine core to amine derivatives.
Substitution: : The phenyl and tert-butyl groups can be substituted under appropriate electrophilic or nucleophilic conditions.
Common Reagents and Conditions Used
Oxidation: : KMnO₄, Jones reagent
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: : Use of lithium halides or Grignard reagents for nucleophilic substitutions
Major Products Formed
Oxidized derivatives with hydroxyl or carbonyl groups
Reduced amine derivatives
Substituted phenyl or tert-butyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
Ligand development: : Used as a building block in creating novel ligands for studying receptor-ligand interactions.
Synthetic intermediates: : Useful in the synthesis of other complex organic molecules.
Biology
Enzyme inhibition: : Potential as a scaffold for designing inhibitors of specific enzymes involved in disease pathways.
Cell signaling studies: : Can act as a probe to study intracellular signaling mechanisms.
Medicine
Drug design: : Foundation for developing therapeutic agents targeting neurological or oncological pathways.
Diagnostics: : Used in creating compounds for diagnostic imaging or biomarker detection.
Industry
Materials science: : Possible applications in the development of new materials with specific electronic properties.
Agriculture: : Could be explored for developing new agrochemicals with enhanced efficacy.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets such as receptors or enzymes. The phenyl and triazolopyrimidine moieties play a crucial role in this binding, often interacting with the active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the molecular targets, leading to desired biological effects.
Comparación Con Compuestos Similares
Unique Features
Presence of both phenyl and triazolopyrimidine groups provides a versatile scaffold for interaction with diverse biological targets.
Tert-butyl and methoxy groups offer steric and electronic variations that enhance binding specificity and efficacy.
Similar Compounds
(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperidine
(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-yl)methanol
These compounds share the core triazolopyrimidine structure but differ in specific functional groups, affecting their chemical behavior and applications.
Hope this detailed article sparks your curiosity!
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2/c1-26(2,3)19-10-8-18(9-11-19)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-6-5-7-21(16-20)35-4/h5-11,16-17H,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLXHSGCBDCEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

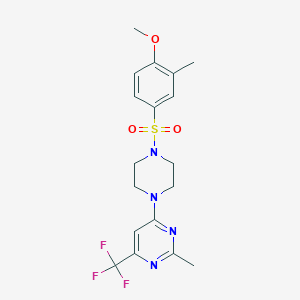
![2-(cyclopentylsulfanyl)-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2476124.png)


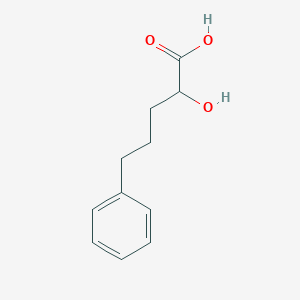
![N-(2,4-dimethoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2476131.png)
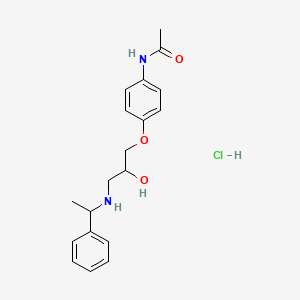
![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)
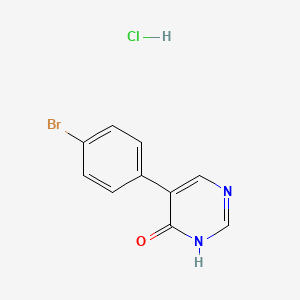

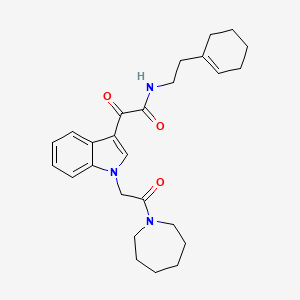
![[(1R,2R)-2-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2476142.png)
